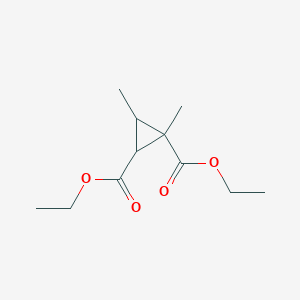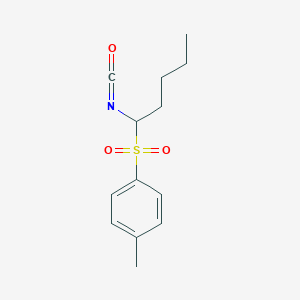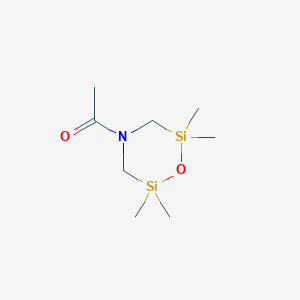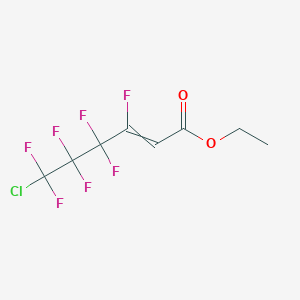
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of cyclopropane, a three-membered carbon ring, and contains two ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the cyclopropane ring. The reaction conditions include:
- Temperature: 25°C
- Reaction Time: 2 hours
- Solvent: Aqueous sodium hydroxide solution
- Workup: Acidification with hydrochloric acid, followed by extraction with ether .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-.
Reduction: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can further interact with biological targets or participate in chemical reactions .
Comparaison Avec Des Composés Similaires
- 1,1-Cyclopropanedicarboxylic acid, diethyl ester
- 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester
- Dimethyl 1,1-cyclopropanedicarboxylate
Comparison: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is unique due to the presence of two methyl groups on the cyclopropane ring, which can influence its reactivity and steric properties. Compared to its analogs, this compound may exhibit different chemical behavior and biological activity due to these structural differences .
Propriétés
Numéro CAS |
140244-70-8 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
diethyl 1,3-dimethylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)8-7(3)11(8,4)10(13)15-6-2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
UOVYHPNLBIPKPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C1(C)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)

![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)

![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)


